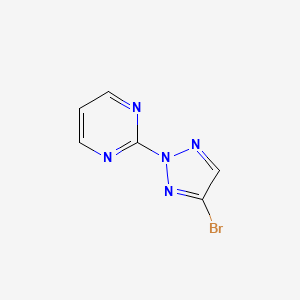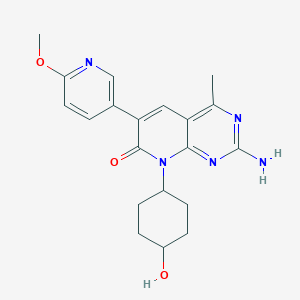
Pfe-pkis 40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pfe-pkis 40 is a compound that belongs to the kinase inhibitor class of molecules. Kinase inhibitors are a type of enzyme inhibitor that blocks the action of one or more protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for various cellular activities, including cell division, growth, and apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pfe-pkis 40 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer the desired biological activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve the desired output. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Pfe-pkis 40 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Pfe-pkis 40 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme activity.
Biology: Employed in cellular assays to investigate the role of protein kinases in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in drug discovery and development programs to identify and optimize new kinase inhibitors.
作用机制
Pfe-pkis 40 exerts its effects by binding to the active site of specific protein kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, disrupting cellular signaling pathways that rely on kinase activity. The molecular targets of this compound include various kinases involved in cell proliferation, survival, and apoptosis. By modulating these pathways, this compound can influence cellular behavior and potentially provide therapeutic benefits.
相似化合物的比较
Pfe-pkis 40 is unique among kinase inhibitors due to its specific selectivity and potency. Similar compounds include:
TPKI-24: Another kinase inhibitor with a different selectivity profile.
GSK461364: A potent inhibitor of polo-like kinase.
BI2536: Known for its activity against polo-like kinase 1.
These compounds share similarities in their mechanism of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its unique binding properties and potential for targeted therapy.
属性
分子式 |
C20H23N5O3 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
2-amino-8-(4-hydroxycyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H23N5O3/c1-11-15-9-16(12-3-8-17(28-2)22-10-12)19(27)25(18(15)24-20(21)23-11)13-4-6-14(26)7-5-13/h3,8-10,13-14,26H,4-7H2,1-2H3,(H2,21,23,24) |
InChI 键 |
FETTYQBQNFSCDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)O)C4=CN=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
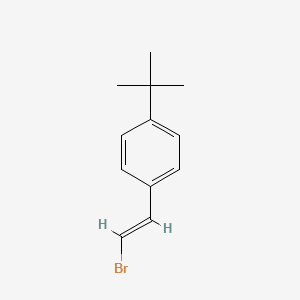
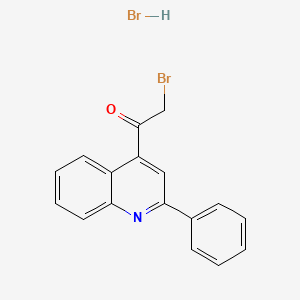
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
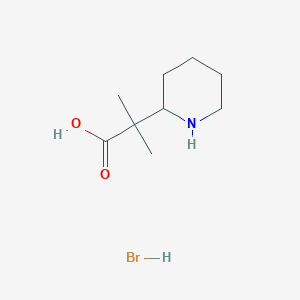

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
